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Compound of Interest

Compound Name: ML418

Cat. No.: B15585934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML418, a selective inhibitor of the inwardly

rectifying potassium (Kir) channel Kir7.1, with other potassium channel blockers. The

information presented is supported by experimental data to aid researchers in selecting the

most appropriate pharmacological tools for their studies.

Introduction to ML418
ML418 is a potent and selective small-molecule inhibitor of the Kir7.1 potassium channel, with

a reported IC50 of 310 nM.[1][2][3][4][5] Kir7.1 channels are integral to various physiological

processes, including melanocortin signaling, electrolyte homeostasis in the eye and kidney, and

the regulation of uterine contractility.[6][7][8][9][10][11][12] The high selectivity of ML418 for

Kir7.1 over other Kir channel subtypes makes it a valuable tool for elucidating the specific roles

of this channel in health and disease.

Quantitative Comparison of Selectivity
The following table summarizes the inhibitory activity (IC50/Ki values) of ML418 and other

potassium channel blockers against a panel of inwardly rectifying potassium channels. This

data allows for a direct comparison of their selectivity profiles.
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Note: "-" indicates data not available in the searched sources. IC50 values represent the

concentration of the blocker that inhibits 50% of the channel activity. Ki values represent the

inhibition constant.

Signaling Pathways and Mechanisms of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5131535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://www.ncbi.nlm.nih.gov/books/NBK50692/
https://pubs.acs.org/doi/abs/10.1021/cb200146a
https://www.sigmaaldrich.com/HK/zh/product/mm/422689
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://www.sigmaaldrich.com/HK/zh/product/mm/422689
https://pubs.acs.org/doi/abs/10.1021/cb200146a
https://www.sigmaaldrich.com/HK/zh/product/mm/422689
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://pubs.acs.org/doi/abs/10.1021/cb200146a
https://www.sigmaaldrich.com/HK/zh/product/mm/422689
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://pubmed.ncbi.nlm.nih.gov/28619748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5553192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://pubmed.ncbi.nlm.nih.gov/28619748/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Kir4_1_Channel_Inhibitors_VU0134992_vs_Nortriptyline.pdf
https://link.springer.com/article/10.15252/emmm.201403944
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Kir4_1_Channel_Inhibitors_VU0134992_vs_Nortriptyline.pdf
https://www.tocris.com/products/tertiapin-q_1316
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=4182&context=etd
https://www.tocris.com/products/tertiapin-q_1316
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ML418's selective inhibition of Kir7.1 allows for the precise investigation of signaling pathways

regulated by this channel.

Melanocortin Signaling Pathway
In the hypothalamus, Kir7.1 is a key downstream effector of the melanocortin-4 receptor

(MC4R), a G-protein coupled receptor (GPCR) that regulates energy homeostasis.[7][17][18]

[19][20] The binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R leads to the

inhibition of Kir7.1, causing membrane depolarization and increased neuronal firing, which

ultimately suppresses appetite. Conversely, the antagonist agouti-related peptide (AgRP)

promotes the opening of Kir7.1, leading to hyperpolarization, decreased neuronal activity, and

increased food intake.[18]
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1. Plate cells expressing
the target Kir channel

2. Load cells with a
Tl+-sensitive fluorescent dye

3. Incubate with test
compounds (e.g., ML418)

4. Add Tl+-containing solution

5. Measure fluorescence intensity
over time

6. Analyze data to determine
IC50 values

 

1. Prepare isolated cells
expressing the target Kir channel

2. Form a high-resistance seal
between a glass micropipette

and the cell membrane

3. Rupture the membrane patch
to gain whole-cell access

4. Apply voltage protocols and
record baseline Kir currents

5. Perfuse the cell with the
test compound

6. Measure the reduction in
current and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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